molecular formula C5H9Cl B1630857 5-Chloro-1-pentene CAS No. 928-50-7

5-Chloro-1-pentene

Cat. No.: B1630857
CAS No.: 928-50-7
M. Wt: 104.58 g/mol
InChI Key: UPOBJNRMUDPATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-pentene is an organic compound with the molecular formula C5H9Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the first carbon of the pentene chain

Mechanism of Action

Target of Action

5-Chloro-1-pentene, also known as 5-chloropent-1-ene, is a compound that primarily targets organic molecules in chemical reactions. It is often used in the synthesis of other organic compounds . The specific targets of this compound can vary depending on the reaction it is involved in.

Mode of Action

The mode of action of this compound involves its interaction with other organic molecules. As an alkene, this compound contains a carbon-carbon double bond, which is a region of high electron density. This makes it susceptible to reactions with electrophiles, substances that are attracted to regions of high electron density . In these reactions, the double bond of the this compound molecule opens up to form new bonds with the electrophile .

Biochemical Pathways

this compound can participate in various biochemical pathways, depending on the specific reaction conditions and the other molecules present. For example, it can undergo free radical reactions, nucleophilic substitutions, or oxidation reactions . These reactions can lead to the formation of new organic compounds, which can have various downstream effects depending on their structure and properties .

Pharmacokinetics

Its metabolism would likely involve enzymatic reactions that modify its structure, potentially making it more water-soluble and thus easier to excrete .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. For example, in a free radical reaction, this compound could result in the formation of a new molecule with different properties . These new molecules could have various effects at the molecular and cellular level, depending on their structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the temperature and pressure can affect the rate and outcome of the reactions that this compound participates in . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence the reactions of this compound .

Biochemical Analysis

Biochemical Properties

5-Chloro-1-pentene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and free radical addition. The compound’s chlorine atom can participate in halogen bonding, influencing the reactivity and interaction with biomolecules. Enzymes such as cytochrome P450 may metabolize this compound, leading to the formation of reactive intermediates that can further interact with cellular components .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane receptors and altering the activity of downstream signaling molecules. The compound may also impact gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can result in changes in gene expression and cellular function. Additionally, the compound’s chlorine atom can participate in halogen bonding, further influencing its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound may degrade over time, leading to the formation of by-products that can affect cellular function. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes. Threshold effects may also be present, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its metabolic flux and the levels of metabolites produced .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing its interactions with biomolecules and cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1-pentene can be synthesized through several methods. One common approach involves the chlorination of 1-pentene using chlorine gas under controlled conditions. The reaction typically occurs at room temperature and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 1-pentene and chlorine gas are introduced. The process is carefully monitored to ensure the desired product is obtained with high purity and yield.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides, water, and halogens, leading to the formation of different products.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Hydrogen halides (e.g., hydrogen chloride), halogens (e.g., bromine), and water in the presence of acids.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Major Products Formed:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Addition: Formation of dihalides, halohydrins, or haloalkanes.

    Elimination: Formation of alkenes such as 1,4-pentadiene.

Scientific Research Applications

5-Chloro-1-pentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

    5-Bromo-1-pentene: Similar in structure but with a bromine atom instead of chlorine.

    5-Iodo-1-pentene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.

    5-Fluoro-1-pentene: Contains a fluorine atom, which is highly electronegative and affects the compound’s reactivity differently.

Uniqueness of 5-Chloro-1-pentene: this compound is unique due to the specific reactivity imparted by the chlorine atom. It offers a balance between reactivity and stability, making it suitable for various chemical transformations. Its properties differ from those of its bromo, iodo, and fluoro analogs, providing distinct advantages in certain applications.

Properties

IUPAC Name

5-chloropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOBJNRMUDPATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335143
Record name 5-Chloro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-50-7
Record name 5-Chloro-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-pentene
Reactant of Route 2
5-Chloro-1-pentene
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-pentene
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-pentene
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-pentene
Reactant of Route 6
5-Chloro-1-pentene
Customer
Q & A

Q1: What is the role of the double bond in the thermal decomposition of 5-chloro-1-pentene?

A1: Research suggests that the olefinic double bond in this compound participates in its gas-phase pyrolysis. Specifically, the double bond provides anchimeric assistance during the dehydrohalogenation reaction, leading to the formation of hydrogen chloride and the corresponding alkdiene. [] This neighboring group participation is most effective in a three-membered ring conformation. [] Interestingly, isolating the double bond from the reaction center with one or two methylene groups, as seen in 6-chloro-1-hexene, diminishes this effect. []

Q2: How does the chlorine atom in this compound influence its 13C NMR spectrum?

A3: The presence of the chlorine atom in this compound induces a linear electric field (LEF) effect, influencing the 13C NMR chemical shifts of C-1 and C-2. [] Model calculations suggest that the magnitude and sign of this effect depend on the molecule's conformation. [] Notably, the contribution of the vinylic bonds and the hydrogen atoms at C-5 to the overall electric field cannot be neglected in these calculations. [] While the LEF effect can offer insights into molecular conformation, its application in deducing conformational equilibria in flexible acyclic compounds like this compound is limited due to the similar LEF effects observed across different conformations. []

Q3: What are the products formed during the electrochemical reduction of this compound?

A4: Electrochemical reduction of 1-bromo-5-chloropentane, a dihalopentane containing the 5-chloro-1-pentyl moiety, at a carbon electrode in dimethylformamide yields a variety of products. [] A significant product is cyclopentane, formed via intramolecular cyclization of the electrogenerated 5-chloropent-1-yl carbanion. [] Other identified products include n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, along with smaller quantities of cis- and trans-2-pentene, 1,4-pentadiene, n-decane, 1-decene, n-pentadecane, 1-pentadecane, and n-eicosane. [] The product distribution is significantly influenced by the specific dihalopentane used and the presence or absence of a proton source. []

Q4: Can this compound undergo metathesis reactions?

A5: Yes, this compound can participate in metathesis reactions, as demonstrated by its reaction with 4-octene in the presence of a WCl6/EtAlCl2 catalyst system. [] This reaction, analogous to the synthesis of α,ω-difunctional polybutadienes, yields α,ω-bis-(δ-chloroalkenyl)polybutadienes. [] This finding suggests potential applications of this compound in polymer chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.